2-fluoro-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide
Description
This compound is a benzamide derivative featuring a 2-fluorobenzamide group linked via a methylene bridge to the 5-position of a 6-(4-fluorophenyl)-substituted imidazo[2,1-b][1,3]thiazole scaffold.
Properties
Molecular Formula |
C19H15F2N3OS |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-fluoro-N-[[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]benzamide |
InChI |
InChI=1S/C19H15F2N3OS/c20-13-7-5-12(6-8-13)17-16(24-9-10-26-19(24)23-17)11-22-18(25)14-3-1-2-4-15(14)21/h1-8H,9-11H2,(H,22,25) |
InChI Key |
AVPXZGXNRQZVSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=C(N21)CNC(=O)C3=CC=CC=C3F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide typically involves multi-step organic synthesis techniques. A common synthetic route includes:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step often involves the cyclization of a thioamide with an α-haloketone under basic conditions to form the imidazo[2,1-b][1,3]thiazole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted with a nucleophile.
Attachment of the Benzamide Moiety: The final step involves the coupling of the imidazo[2,1-b][1,3]thiazole derivative with a benzoyl chloride in the presence of a base to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazo[2,1-b][1,3]thiazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The fluorine atoms on the phenyl rings can be substituted by nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives depending on the nucleophile employed.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 2-fluoro-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic strategies.
Medicine
The compound is of particular interest in medicinal chemistry for its potential as a drug candidate. Its unique structure allows it to interact with specific biological targets, making it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazothiazole Core
Compound A : 4-fluoro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide
- Structure : Differs by a 4-methylphenyl group at the 6-position instead of 4-fluorophenyl.
Compound B : 4-[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]pyridine
Modifications in the Benzamide Group
Compound C : 5-((3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)piperidin-4-yl)-2-fluoro-N-(2-(trifluoromethyl)benzyl)benzamide (CCG211991)
- Structure : Incorporates a piperidine ring and a trifluoromethylbenzyl group.
- Impact : The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, improving kinase inhibition potency (IC₅₀ values in nM range) .
Compound D : N-(4,6-Dimethoxypyrimidin-2-yl)-2-(4-fluorophenyl)acetamide
- Structure : Features an acetamide linker instead of benzamide and a dimethoxypyrimidine group.
Physicochemical Properties
Biological Activity
2-fluoro-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide is an organic compound characterized by a complex structure that includes a benzamide moiety and an imidazo-thiazole core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 371.4 g/mol. The presence of fluorine atoms contributes to its physicochemical properties, enhancing lipophilicity and metabolic stability, which are crucial for biological activity.
Anticancer Properties
Research indicates that compounds with imidazo-thiazole structures exhibit significant anticancer activities. For instance:
- Mechanism of Action : The imidazo-thiazole core interacts with various biological targets, including enzymes and receptors involved in cell proliferation and apoptosis. This interaction can lead to the inhibition of tumor growth.
- Case Studies : In vitro studies have shown that similar compounds demonstrate antiproliferative effects against several cancer cell lines. For example, derivatives of imidazo-thiazoles have been reported to exhibit IC50 values in the nanomolar range against human cancer cell lines such as HeLa (cervical cancer) and CEM (T-lymphocyte leukemia) .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Activity Spectrum : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.
- Mechanistic Insights : The mode of action may involve interference with bacterial DNA synthesis or inhibition of metabolic pathways essential for bacterial survival.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Fluoro-N-{[6-(4-methylphenyl)-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide | Similar imidazo-thiazole core | Anticancer activity |
| N-{[6-(4-chlorophenyl)-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide | Chlorine instead of fluorine | Antimicrobial properties |
| 5-Methyl-N-{[6-(4-fluorophenyl)-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide | Methyl group addition | Enhanced solubility |
This table illustrates how variations in substituents can influence the biological activity of compounds within the same structural family.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
